Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine
Overview
Description
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine is an organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Scientific Research Applications
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine is a derivative of thiazole, a heterocyclic compound. Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors in the body . .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives can influence various biochemical pathways. They may activate or inhibit enzymes, stimulate or block receptors, and have other effects on the body’s physiological systems
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Future Directions
Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Biochemical Analysis
Biochemical Properties
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids and nucleotides . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as proteins and nucleic acids . This binding can lead to changes in the conformation and activity of these biomolecules, resulting in altered cellular functions . Additionally, this compound can inhibit or activate enzymes by interacting with their active sites, thereby modulating their catalytic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include heating the mixture in an appropriate solvent, such as ethanol, under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.
Thiazolidine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine stands out due to its specific structural features and the presence of a methyl group at the 5-position of the thiazole ring, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
N-methyl-2-(5-methyl-1,3-thiazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6-5-9-7(10-6)3-4-8-2/h5,8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBYVCQMSSUWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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